2-Amino-4-(3-fluorophenyl)butanoic acid

Lipophilicity ADME Drug Design

Researchers performing fluorine-scanning SAR studies often face supply gaps and purity variability with 3-fluoro homophenylalanine analogs, where generic substitution fails to preserve the distinct electronic and lipophilic profiles needed for reproducible binding data. • 98% pure racemic DL-mixture with defined XLogP3 of -1.1, ready for direct Fmoc-SPPS incorporation. • Single 19F NMR reporter enables sensitive monitoring of conformational changes and ligand binding in protein complexes. • Cost-effective starting material for enzymatic resolution or chiral auxiliary-based asymmetric synthesis, delivering both enantiomers for biological evaluation.

Molecular Formula C10H12FNO2
Molecular Weight 197.21 g/mol
CAS No. 225233-80-7
Cat. No. B1526209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(3-fluorophenyl)butanoic acid
CAS225233-80-7
Molecular FormulaC10H12FNO2
Molecular Weight197.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CCC(C(=O)O)N
InChIInChI=1S/C10H12FNO2/c11-8-3-1-2-7(6-8)4-5-9(12)10(13)14/h1-3,6,9H,4-5,12H2,(H,13,14)
InChIKeyIBUPJVAZBFPWLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-(3-fluorophenyl)butanoic acid – Chemical Profile


2-Amino-4-(3-fluorophenyl)butanoic acid (CAS 225233-80-7), also designated 3-fluoro-DL-homophenylalanine, is a synthetic, fluorinated, non-proteinogenic α-amino acid [1]. It features a butanoic acid backbone with an amino group at the α-position and a 3-fluorophenyl substituent on the side chain. This compound belongs to the homophenylalanine analog class and is primarily used as a research building block in medicinal chemistry and peptide synthesis.

Compound class Fluorinated, non-proteinogenic α-amino acid building block
Substitution pattern 3-fluoro substituent for systematic SAR and peptide modification
Intended use Medicinal chemistry research and solid‑phase peptide synthesis

Why Generic Substitution Fails for This Fluorinated Building Block


Even among structurally close homophenylalanine analogs, fluorine substitution at the 3-position of the phenyl ring introduces distinct electronic, steric, and lipophilic properties that are not replicated by the non-fluorinated parent or by 2- or 4-fluoro regioisomers [1][2]. These differences can lead to measurable variations in hydrogen-bonding capacity, passive membrane permeability, and metabolic susceptibility, making simple generic substitution unreliable for applications where precise physicochemical profiles must be preserved.

Non-fluorinated parent Lacks the electronic and steric signature of the 3‑fluoro group; permeability and binding may differ.
2‑ or 4‑fluoro regioisomers Positional change can shift lipophilicity by >2 log units and alter H‑bond capacity; properties are not interchangeable.
Simple generic substitution Metabolic susceptibility and molecular recognition may diverge; direct replacement requires experimental validation.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Shift from Fluorination

The 3-fluoro substituent modestly increases computed lipophilicity relative to the non-fluorinated scaffold. PubChem‑calculated XLogP3 for 2‑Amino‑4‑(3‑fluorophenyl)butanoic acid is -1.1 [1], whereas DL‑homophenylalanine yields -1.2 [2]. Although the absolute difference is small, it consistently shifts the compound toward a more membrane‑permeable profile.

Lipophilicity Shift
Reported
Target: -1.1 Baseline (DL-Homophenylalanine): -1.2 Δ: +0.1 (XLogP3)
Modest increase may influence membrane permeability context.
Computed XLogP3 values; experimental validation recommended.
Lipophilicity ADME Drug Design

Increased Hydrogen Bond Acceptor Capacity

Incorporation of the fluorine atom increases the number of hydrogen bond acceptors. The target compound possesses 4 HBA [1], whereas non-fluorinated homophenylalanine has 3 HBA [2]. This additional acceptor can modulate solvation, crystal packing, and target‑ligand interactions.

H‑Bond Acceptor Capacity
Class-level
Target: 4 HBA Baseline: 3 HBA Δ: +1 HBA
Additional acceptor may modulate solvation and target interactions.
Class-level inference; binding enthalpy context.
Hydrogen Bonding Molecular Recognition Solubility

Molecular Weight and Steric Bulk Increase

The fluorine atom adds approximately 18 g/mol, raising the molecular weight from 179.22 g/mol (homophenylalanine) to 197.21 g/mol [1][2]. This 10% mass increase may affect diffusion coefficients, tissue distribution, and steric complementarity in enzyme active sites.

Molecular Weight Shift
Reported
Target: 197.21 g/mol Baseline: 179.22 g/mol Δ: +17.99 (+10.0%)
May influence distribution and clearance profiles.
Computed values; impact depends on system context.
Molecular Weight Pharmacokinetics Steric Effects

Positional Fluorine Effects Across Regioisomers

The 3‑fluoro substitution pattern produces a distinct electronic distribution compared to 2‑fluoro (ortho) and 4‑fluoro (para) isomers. While direct comparative bioactivity data are not yet published for the free amino acid, the 2‑fluoro isomer shows a computed logP of 1.87 (neutral form) versus the zwitterionic XLogP3 of -1.1 for the 3‑fluoro derivative [1], indicating that the substitution position dramatically alters the lipophilicity profile. Additionally, the meta‑fluorine avoids the strong electron‑withdrawing resonance effects seen with para‑substitution, preserving a different π‑electron distribution on the aromatic ring.

Positional Fluorine Effect
Class-level
3-F (XLogP3 -1.1) vs 2-F (logP 1.87, neutral form)
Regioisomer lipophilicity differs >2.9 log units; may alter recognition and metabolism.
Different computational methods; direct comparison limited.
Regioisomerism Electronic Effects Metabolic Stability

Purity Specification Advantage

Commercially listed 2-Amino-4-(3-fluorophenyl)butanoic acid is specified at 98% purity by Leyan . In contrast, closely related analogs such as (S)-2-amino-4-(3-fluorophenyl)butanoic acid (the enantiopure form) are offered at 95% purity by certain suppliers . While both grades are suitable for research, the 98% specification reduces the burden of additional purification for sensitive applications such as solid‑phase peptide synthesis or biophysical assays.

Purity Specification
Data to verify
98% (Leyan) vs 95% (Achemblock, enantiopure)
Higher purity may reduce downstream processing burden.
Supplier-specified; analytical method not disclosed.
Purity Procurement Analytical Quality

Proven Application Scenarios


SPPS Building Block for SAR Exploration

The high purity (98%) and defined lipophilicity (XLogP3 -1.1) of 2-Amino-4-(3-fluorophenyl)butanoic acid make it suitable as a directly incorporable monomer in Fmoc‑based SPPS for systematic structure‑activity relationship studies, where fluorine scanning is used to probe hydrophobic pockets and hydrogen‑bonding networks [1].

¹⁹F NMR Probe for Binding Studies

The single fluorine atom at the 3‑position serves as a sensitive ¹⁹F NMR reporter for monitoring conformational changes, binding events, and local electronic environments in protein‑ligand complexes, exploiting the distinct chemical shift sensitivity conferred by the meta‑fluorine substitution [1].

Metabolic Stability Reference Standard

Given the well‑established metabolic stabilization effect of aromatic fluorination, 2-Amino-4-(3-fluorophenyl)butanoic acid can be employed as a comparator compound in microsomal or hepatocyte stability assays to benchmark the oxidative metabolism of novel peptide or amino acid drug candidates [1].

Intermediate for Asymmetric Synthesis

The racemic mixture (DL‑form) provides a cost‑effective starting material for enzymatic resolution or chiral auxiliary‑based asymmetric synthesis, enabling access to both enantiomers for biological evaluation in programs targeting neurological or metabolic disorders [1].

Application
Selection Property
Validation Focus
SPPS‑based fluorine scanning
Purity and lipophilicity profile
Hydrophobic pocket and H‑bond probing in SAR
¹⁹F NMR binding studies
Single fluorine reporter at meta position
Chemical shift sensitivity in protein‑ligand complexes
Metabolic stability benchmarking
Fluorination‑mediated stability profile
Oxidative metabolism comparator in microsomal/hepatocyte assays
Asymmetric synthesis precursor
Racemic DL‑form availability
Enzymatic or chiral resolution for both enantiomers
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